2-Cyclopentyl-6-methylpyrimidin-4-ol
Overview
Description
2-Cyclopentyl-6-methylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a cyclopentyl group at position 2 and a methyl group at position 6, with a hydroxyl group at position 4. It has a molecular weight of 178.23 g/mol and is identified by the CAS number 1412959-83-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-6-methylpyrimidin-4-ol can be achieved through various methods. One common approach involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with cyclopentylamine and subsequent methylation at position 6. The reaction conditions typically involve the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄)
Biological Activity
2-Cyclopentyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure features a cyclopentyl group and a methyl group at specific positions on the pyrimidine ring, which contribute to its unique pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins within cellular pathways.
- Target Enzymes : This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
- Biochemical Pathways : The inhibition of CDK2 affects various biochemical pathways, including those related to cell growth and apoptosis. The compound's binding to CDK2 alters its activity, leading to significant changes in cellular function .
In Vitro Studies
In laboratory settings, this compound has shown promising results in various assays:
- Cell Cycle Arrest : Studies revealed that treatment with this compound resulted in a dose-dependent induction of cell cycle arrest in cancer cell lines, particularly at G1/S transition points.
- Apoptosis Induction : The compound was also found to trigger apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Dosage Effects : Research demonstrated that low doses effectively inhibited CDK2 activity without significant toxicity, suggesting a favorable therapeutic index for potential cancer treatments .
- Metabolism : The compound is primarily metabolized by liver enzymes, particularly cytochrome P450s, which play a role in its clearance from the body. Understanding its metabolic pathways is crucial for optimizing dosing regimens in clinical applications.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating specific cancers:
- Diffuse Large B Cell Lymphoma (DLBCL) : In preclinical models, administration of this compound resulted in significant tumor regression and improved survival rates compared to control groups .
- Hepatocellular Carcinoma : The compound demonstrated anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in liver cancer cell lines .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-cyclopentyl-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-9(13)12-10(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZIZNHPJFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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